molecular formula C21H32O2 B11956550 Methyl abieta-7,13-dien-18-oate

Methyl abieta-7,13-dien-18-oate

Cat. No.: B11956550
M. Wt: 316.5 g/mol
InChI Key: OVXRPXGVKBHGQO-UHFFFAOYSA-N
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Description

Methyl abieta-7,13-dien-18-oate is an organic compound with the molecular formula C21H32O2 and a molecular weight of 316.4776 g/mol . It is a methyl ester derivative of abietic acid, a naturally occurring resin acid found in rosin. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl abieta-7,13-dien-18-oate can be synthesized through the esterification of abietic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale esterification of wood rosin with methanol. The process is optimized to achieve high yields and purity of the final product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl abieta-7,13-dien-18-oate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Methyl abieta-7,13-dien-18-oate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl abieta-7,13-dien-18-oate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl abieta-7,13-dien-18-oate can be compared with other similar compounds, such as:

This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXRPXGVKBHGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859243
Record name Methyl abieta-7,13-dien-18-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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